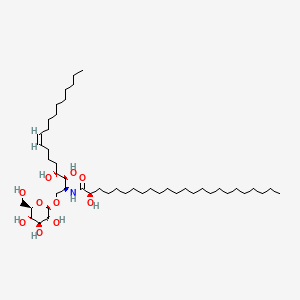
2,3,5,6-Octatetraene, 2,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Octatetraene, 2,7-dimethyl- is an organic compound with the molecular formula C10H14 It is an alkatetraene, meaning it contains four double bonds within its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Octatetraene, 2,7-dimethyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkatetraene. The reaction conditions often require a strong base, such as sodium hydride or potassium tert-butoxide, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2,3,5,6-Octatetraene, 2,7-dimethyl- may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Octatetraene, 2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction typically produces alkanes. Substitution reactions can result in halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Octatetraene, 2,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and polyenes.
Biology: The compound’s derivatives are investigated for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 2,3,5,6-Octatetraene, 2,7-dimethyl- exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions and form stable complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctatetraene: Another alkatetraene with a similar structure but different reactivity and applications.
1,3,5,7-Octatetraene: Lacks the methyl substitutions, resulting in different chemical properties.
2,4-Hexadiene: A shorter conjugated diene with distinct reactivity.
Uniqueness
2,3,5,6-Octatetraene, 2,7-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at positions 2 and 7 enhances its stability and alters its electronic properties compared to other alkatetraenes.
Eigenschaften
CAS-Nummer |
3642-20-4 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
InChI |
InChI=1S/C10H14/c1-9(2)7-5-6-8-10(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
BGGRAZDBASETCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CC=C=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)


![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)



![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)

![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)


